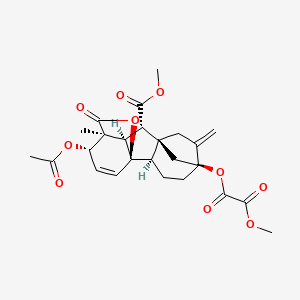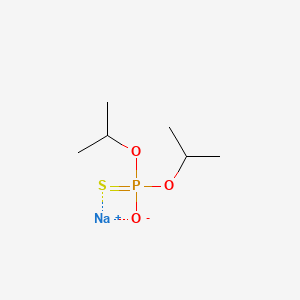![molecular formula C23H18F3N5O2 B13446170 2',4'-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(4-methyl-4H-1,2,4-triazol-3-yl)[1,1'-biphenyl]-3-carboxamide](/img/structure/B13446170.png)
2',4'-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(4-methyl-4H-1,2,4-triazol-3-yl)[1,1'-biphenyl]-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,4’-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(4-methyl-4H-1,2,4-triazol-3-yl)[1,1’-biphenyl]-3-carboxamide is a synthetic organic compound It is characterized by its complex structure, which includes multiple functional groups such as fluoro, oxido, pyridinyl, triazolyl, and carboxamide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(4-methyl-4H-1,2,4-triazol-3-yl)[1,1’-biphenyl]-3-carboxamide typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. Common synthetic routes may involve:
Formation of the biphenyl core: This can be achieved through Suzuki coupling reactions between appropriate aryl halides and boronic acids.
Introduction of the triazole ring: This step may involve cyclization reactions using azides and alkynes.
Functionalization with fluoro groups: Fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling with pyridinyl and carboxamide groups: This can be done through amide bond formation using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification techniques: Employing methods like recrystallization, chromatography, and distillation to obtain the pure compound.
化学反应分析
Types of Reactions
2’,4’-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(4-methyl-4H-1,2,4-triazol-3-yl)[1,1’-biphenyl]-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, mCPBA.
Reducing agents: LAH, NaBH4.
Coupling reagents: EDCI, HATU.
Fluorinating agents: Selectfluor, NFSI.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or peroxides, while reduction may yield alcohols or amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential use as a therapeutic agent due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2’,4’-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(4-methyl-4H-1,2,4-triazol-3-yl)[1,1’-biphenyl]-3-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of multiple functional groups allows for diverse interactions and effects.
相似化合物的比较
Similar Compounds
2,4-Difluorobenzonitrile: A simpler compound with similar fluoro and nitrile groups.
5-Fluoro-2-pyridone: Contains the fluoro and pyridinyl groups.
4-Methyl-4H-1,2,4-triazole: Contains the triazole ring.
Uniqueness
2’,4’-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(4-methyl-4H-1,2,4-triazol-3-yl)[1,1’-biphenyl]-3-carboxamide is unique due to its combination of multiple functional groups, which allows for diverse chemical reactivity and potential applications. Its complex structure distinguishes it from simpler compounds and provides opportunities for novel interactions and effects.
属性
分子式 |
C23H18F3N5O2 |
|---|---|
分子量 |
453.4 g/mol |
IUPAC 名称 |
3-(2,4-difluorophenyl)-N-[(1R)-1-(5-fluoro-1-oxidopyridin-1-ium-2-yl)ethyl]-5-(4-methyl-1,2,4-triazol-3-yl)benzamide |
InChI |
InChI=1S/C23H18F3N5O2/c1-13(21-6-4-18(25)11-31(21)33)28-23(32)16-8-14(19-5-3-17(24)10-20(19)26)7-15(9-16)22-29-27-12-30(22)2/h3-13H,1-2H3,(H,28,32)/t13-/m1/s1 |
InChI 键 |
SANCLVAVYNDHFP-CYBMUJFWSA-N |
手性 SMILES |
C[C@H](C1=[N+](C=C(C=C1)F)[O-])NC(=O)C2=CC(=CC(=C2)C3=NN=CN3C)C4=C(C=C(C=C4)F)F |
规范 SMILES |
CC(C1=[N+](C=C(C=C1)F)[O-])NC(=O)C2=CC(=CC(=C2)C3=NN=CN3C)C4=C(C=C(C=C4)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-cyano-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13446091.png)
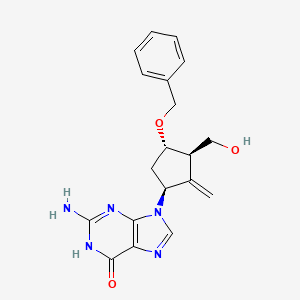

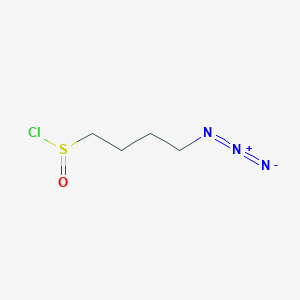
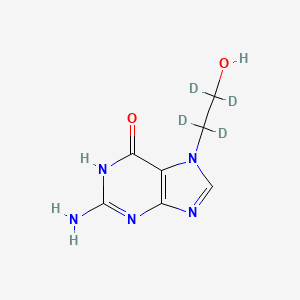
![n-[3-(Morpholin-4-yl)propyl]cyclohexanamine](/img/structure/B13446136.png)
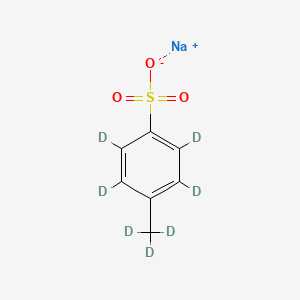
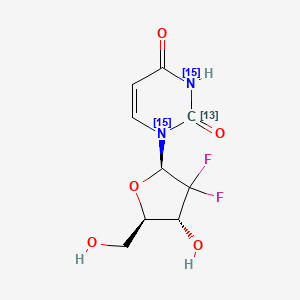
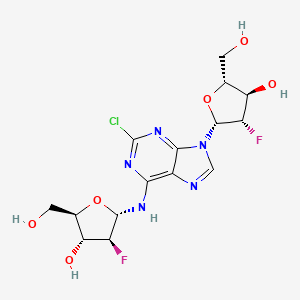
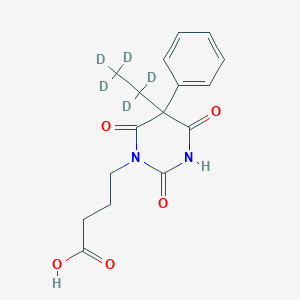
![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 2-(oxan-4-yloxy)acetate](/img/structure/B13446162.png)

